2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone: is an organic compound with the molecular formula C10H9F3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone typically begins with 2,2,2-trifluoroacetophenone and 3-methoxy-4-methylphenyl derivatives.
Reaction Conditions: The reaction involves the use of a base, such as sodium hydroxide, and methanol as a solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Polymer Synthesis: Involved in the synthesis of new fluorinated polymers with high thermal stability and good film-forming properties.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design and development .
Comparison with Similar Compounds
4-(Trifluoroacetyl)toluene:
2,2,2-Trifluoro-1-(3-fluoro-2-methoxy-4-methylphenyl)ethanone: Another derivative with a similar backbone but different substituents on the phenyl ring.
Uniqueness:
Substituent Position: The position of the methoxy and methyl groups on the phenyl ring in 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone provides unique reactivity and properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-7(5-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
AZMVZIMIFZRUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC |
Origin of Product |
United States |
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